molecular formula C8H7BrO2 B1602226 3-Bromo-6-hydroxy-2-methylbenzaldehyde CAS No. 137644-94-1

3-Bromo-6-hydroxy-2-methylbenzaldehyde

Cat. No. B1602226
M. Wt: 215.04 g/mol
InChI Key: GYSFTNVHSLJTCO-UHFFFAOYSA-N
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Description

3-Bromo-6-hydroxy-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H7BrO2 and a molecular weight of 215.04 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3-Bromo-2-methylbenzaldehyde involves the bromination of 2-methylbenzaldehyde. This reaction is carried out using bromine in the presence of a catalyst such as iron (III) bromide. The product is then purified by recrystallization to obtain the desired crystalline powder.

Scientific Research Applications

Biomedical Applications

3-Bromo-6-hydroxy-2-methylbenzaldehyde has shown promise in various biomedical applications. A study conducted by Ryzhkova, Ryzhkov, and Elinson (2020) investigated the electrochemically induced multicomponent transformation of 3-methylbenzaldehyde, leading to a compound potentially useful for the regulation of inflammatory diseases. This was demonstrated through docking studies, indicating its potential in biomedical research (Ryzhkova, Ryzhkov, & Elinson, 2020).

Electrochemical Behavior

Hasdemir, Deletioglu, Solak, and Sarı (2011) investigated the electrochemical behavior of polymers functionalized with Schiff bases, including derivatives of 2-hydroxy-5-bromobenzaldehyde. This research is significant for understanding the electroactive properties of such compounds, contributing to the field of electrochemistry (Hasdemir, Deletioglu, Solak, & Sarı, 2011).

Environmental Microbiology

Neilson, Allard, Hynning, and Remberger (1988) explored the transformation of halogenated aromatic aldehydes, including 3-bromo-4-hydroxybenzaldehyde, by anaerobic bacteria. This study is crucial for understanding the environmental impact and microbial interactions of such compounds (Neilson, Allard, Hynning, & Remberger, 1988).

Fluorescent pH Sensors

In a study by Saha et al. (2011), a probe derived from a Schiff base compound similar to 3-Bromo-6-hydroxy-2-methylbenzaldehyde was found to act as a selective fluorescent pH sensor, indicating its potential application in biological and chemical sensing technologies (Saha, Dhara, Chattopadhyay, Mandal, Mondal, Sen, Mukherjee, van Smaalen, & Chattopadhyay, 2011).

Hydrolysis Reactions

The hydrolysis reaction of 3-bromo-4-hydroxybenzaldehyde in an ionic liquid was studied by Liu Chang-chun (2009). This research is important for understanding the chemical properties and reactions of such compounds in different solvents, with implications for industrial processes (Liu Chang-chun, 2009).

Coordination Chemistry

The chemical equilibria of lanthanide macrocyclic complexes with auxiliary ligands, involving derivatives of 2-hydroxy-3-hydroxy-5-methylbenzaldehyde, were investigated by Byun, Park, and Han (1999). This study contributes to the field of coordination chemistry, particularly in understanding the behavior of lanthanide complexes (Byun, Park, & Han, 1999).

Antioxidant Activity

The antioxidant activity of halogenated vanillin derivatives, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, was evaluated by Rijal, Haryadi, and Anwar (2022). This research highlights the potential of such compounds in acting as antioxidants (Rijal, Haryadi, & Anwar, 2022).

Safety And Hazards

3-Bromo-6-hydroxy-2-methylbenzaldehyde is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-6-hydroxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSFTNVHSLJTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577021
Record name 3-Bromo-6-hydroxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-hydroxy-2-methylbenzaldehyde

CAS RN

137644-94-1
Record name 3-Bromo-6-hydroxy-2-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137644-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-hydroxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6-hydroxy-2-methylbenzaldehyde
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Synthesis routes and methods

Procedure details

A solution of boron tribromide (12.62 ml, 0.087 mol) in dichloromethane (50 ml) was added to a stirred solution of 3-Bromo-6-methoxy-2-methyl-benzaldehyde (20.0 g, 0.087 mol) in dichloromethane (350 ml) under nitrogen at 0° C. The reaction mixture was stirred for 1.5 hours. Water (400 ml) was added cautiously and the mixture was stirred for 15 min. The organic layer was washed with sodium bicarbonate solution (200 ml), water (200 ml) and brine (200 ml). The organic layer was dried over sodium sulfate and concentrated under reduced pressure to give the crude product as orange brown solid. Column chromatography using 3/97 ethyl acetate/hexane yielded 3-Bromo-6-hydroxy-2-methyl-benzaldehyde (13.82 g, 73.6%).
Quantity
12.62 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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